2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2-(4-propan-2-ylphenoxy)propanamide
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Overview
Description
2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2-(4-propan-2-ylphenoxy)propanamide is a synthetic organic compound that belongs to the class of amides. It features a thiazole ring, a phenoxy group, and a propanamide moiety. Compounds with such structures are often explored for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2-(4-propan-2-ylphenoxy)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution, where a phenol reacts with a suitable halide.
Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenoxy group.
Reduction: Reduction reactions can target the amide bond or other functional groups within the molecule.
Substitution: Substitution reactions can occur at the aromatic ring or the thiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for drug development, particularly for targeting specific enzymes or receptors.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2-(4-propan-2-ylphenoxy)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The thiazole ring and phenoxy group may play crucial roles in binding to the target site.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)propanamide: Similar structure with a methyl group instead of a propan-2-yl group.
2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2-(4-chlorophenoxy)propanamide: Similar structure with a chlorine atom instead of a propan-2-yl group.
Uniqueness
The uniqueness of 2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2-(4-propan-2-ylphenoxy)propanamide lies in its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to its analogs.
Properties
IUPAC Name |
2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2-(4-propan-2-ylphenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-11(2)13-6-8-14(9-7-13)21-17(4,5)15(20)19-16-18-10-12(3)22-16/h6-11H,1-5H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWXSDHUFUAFAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C(C)(C)OC2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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